7-Fluorocinnoline
Description
Historical Trajectory of Cinnoline (B1195905) Derivatives in Chemical Synthesis and Theory
The cinnoline nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused with a pyridazine (B1198779) ring, was first synthesized by Victor von Richter in 1883 eurekaselect.comiosrjournals.orgijariit.comwikipedia.orgresearchgate.netinnovativejournal.in. This foundational work laid the groundwork for decades of research into cinnoline chemistry. Early synthetic strategies primarily involved cyclization reactions utilizing precursors such as arenediazonium salts, aryl hydrazines, and arylhydrazones eurekaselect.comresearchgate.net. Over time, numerous synthetic methodologies have been developed, including variations of the Richter cinnoline synthesis and newer approaches employing metal-catalyzed C-C and C-N bond formations eurekaselect.com. The inherent biological significance of the cinnoline scaffold has been recognized for its broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anxiolytic, and antitumor properties, making its derivatives attractive targets for drug discovery ijariit.commdpi.compnrjournal.comzenodo.org.
Strategic Importance of Fluorination in Heterocyclic Chemistry Research
The introduction of fluorine into organic molecules, particularly heterocycles, has become a paramount strategy in modern chemical research, especially in the pharmaceutical industry tandfonline.comresearchgate.netacs.orgmdpi.comresearchgate.nettandfonline.comresearchgate.net. Fluorine, being the most electronegative element, possesses a small atomic radius and the ability to form strong carbon-fluorine bonds. These characteristics confer unique physicochemical and pharmacokinetic advantages when incorporated into drug candidates tandfonline.comresearchgate.netacs.orgmdpi.comresearchgate.nettandfonline.comresearchgate.netmdpi.comnih.govnih.gov.
Key benefits of fluorination include:
Enhanced Metabolic Stability: The robust C-F bond is more resistant to metabolic degradation than C-H bonds, often blocking sites of oxidative metabolism and increasing a molecule's half-life tandfonline.comacs.orgtandfonline.commdpi.comnih.gov.
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, dipole moment, and electron distribution, influencing membrane permeability and bioavailability tandfonline.comresearchgate.netacs.orgmdpi.comresearchgate.nettandfonline.comresearchgate.netnih.gov.
Improved Binding Affinity: The electronic effects of fluorine can lead to stronger interactions with biological targets, thereby enhancing potency tandfonline.comresearchgate.nettandfonline.com.
Bioisosterism: Fluorine or fluorinated groups can act as bioisosteres for hydrogen or other groups, allowing for fine-tuning of molecular properties without drastically altering shape researchgate.netmdpi.com.
PET Imaging: The radioisotope Fluorine-18 (¹⁸F) is widely used as a radiotracer in Positron Emission Tomography (PET) imaging, enabling non-invasive visualization and quantification of biological processes tandfonline.comresearchgate.net.
The strategic placement of fluorine atoms within heterocyclic frameworks, such as cinnolines, is therefore a powerful tool for optimizing drug-like properties and developing novel therapeutic agents and advanced materials tandfonline.comresearchgate.net.
Current Research Frontiers and Prospective Directions for 7-Fluorocinnoline
This compound, a specific derivative of the cinnoline scaffold, is a subject of interest within the broader research on fluorinated heterocycles. While extensive research has been conducted on various substituted cinnolines, direct studies focusing solely on this compound itself are more specific. Its molecular formula is C8H5FN2, with a molecular weight of 148.14 g/mol chemblink.com.
Current research trends involving fluorinated cinnolines, which would include this compound as a potential building block or target, often revolve around their synthesis and evaluation for biological activities. For instance, studies have explored the synthesis of fluorinated cinnoline derivatives for their antimicrobial properties ijpsonline.comnih.govajrconline.org. The incorporation of fluorine, particularly at positions like the 7-position, can significantly influence the antibacterial spectrum and efficacy of cinnoline-based compounds ijpsonline.comnih.govajrconline.org.
Prospective directions for this compound research could involve:
Development of Novel Synthetic Routes: Investigating efficient and selective methods for synthesizing this compound and its derivatives, potentially utilizing advanced fluorination techniques or novel cyclization strategies.
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of derivatives with modifications around the this compound core to explore their biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
Exploration in Medicinal Chemistry: Utilizing this compound as a scaffold or synthon for designing new drug candidates, leveraging the beneficial properties conferred by the fluorine atom.
Materials Science Applications: Investigating its potential in the development of functional materials, where fluorinated heterocycles can offer unique electronic or optical properties.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H5FN2 | chemblink.com |
| Molecular Weight | 148.14 g/mol | chemblink.com |
| CAS Registry Number | 500359-12-6 | chemblink.com |
| Synonyms | This compound, NSC114055 | chemblink.com |
| Density (predicted) | 1.297 g/cm³ | chemblink.com |
| Boiling Point (predicted) | 267.455 °C at 760 mmHg | chemblink.com |
| Flash Point (predicted) | 115.553 °C | chemblink.com |
| Refractive Index (predicted) | 1.623 | chemblink.com |
Table 2: Examples of Fluorinated Cinnoline Derivatives and Reported Activities
| Derivative Example | Reported Activities | Source |
| 7-chloro-6-fluoro cinnoline-4(1H)-one derivatives | Antimicrobial activity (tested against Bacillus subtilis and Escherichia coli) | ijariit.comajrconline.org |
| 4-amino-7-chloro-6-fluoro cinnoline-3-carboxylic acids | Antimicrobial activity | ijpsonline.com |
| Fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids | Antibacterial activity (compared with cinoxacin (B1669063) and norfloxacin) | nih.gov |
| 7-bromo-3-fluorocinnoline | Mentioned in synthesis context, potential precursor for further research. | chemsrc.com |
| 4-amino-8-(2,5-dimethoxyphenyl)-N-ethyl-7-fluorocinnoline-3-carboxamide | Mentioned in PubChem entry, indicating its existence as a synthesized compound. | nih.gov |
| Fluoro cinnoline(2,3-d)pyrimidine compounds | Antibacterial activity (tested against Bacillus subtilis and Escherichia coli) | ajrconline.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2 |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
7-fluorocinnoline |
InChI |
InChI=1S/C8H5FN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H |
InChI Key |
NNACQFIOXGLXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Fluorocinnoline and Its Analogs
Strategies for Direct Cinnoline (B1195905) Ring Formation with Fluorine Incorporation
The direct construction of the fluorinated cinnoline ring system is a primary focus of synthetic efforts. Several classical and modern cyclization strategies have been adapted to incorporate fluorine atoms into the bicyclic structure.
Intramolecular Cyclization Approaches to Fluorinated Cinnolines
Intramolecular cyclization is a powerful strategy for forming the cinnoline nucleus. One notable approach involves the cyclization of β,β-difluorostyrenes that have a diazenyl group at the ortho position. nih.gov This method results in the formation of 3-fluorinated cinnolines through the intramolecular replacement of a vinylic fluorine atom by the sp2 nitrogen of the diazenyl group. This reaction proceeds from corresponding diazonium ions which are reduced to generate the reactive diazenyl intermediate.
Another innovative, transition-metal-free method for accessing the cinnoline framework is through an intramolecular redox cyclization. This reaction can be initiated from simple starting materials like 2-nitrobenzyl alcohol and benzylamine. The key steps involve the formation of a 2-nitrosobenzaldehyde intermediate, condensation with the amine, isomerization of the resulting azo compound to a hydrazone, followed by cyclization and aromatization to yield the cinnoline product. nih.gov
Cyclocondensation Reactions in Fluorocinnoline Synthesis
Cyclocondensation reactions provide a convergent approach to the cinnoline core. A notable example is the synthesis of 3-acetyl-7-chloro-6-fluoro-cinnolin-4(1H)-one. pnrjournal.com This synthesis is achieved through the cyclocondensation of 3-chloro-4-fluoro aniline, demonstrating a practical method for constructing a cinnoline ring that is substituted with fluorine and other functional groups. pnrjournal.com The regiochemistry of such cyclocondensation reactions is a critical factor, and computational studies, such as DFT-B3LYP calculations, can be employed to predict and explain the outcomes by analyzing the stability of reaction intermediates.
| Starting Material | Reagents | Product | Yield |
| 3-chloro-4-fluoro aniline | Not specified in abstract | 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one | Not specified in abstract |
Diazotization and Subsequent Cyclization Pathways for Cinnoline Scaffolds
The diazotization of ortho-substituted anilines followed by cyclization is a foundational method in cinnoline synthesis. For instance, the synthesis of 6-fluoro-4-methylcinnoline has been reported, likely proceeding through a pathway involving the diazotization of a suitably substituted aminophenyl precursor. semanticscholar.org This general strategy involves the conversion of an amino group to a diazonium salt, which then undergoes an intramolecular cyclization to form the pyridazine (B1198779) ring of the cinnoline system. While the specific details for 7-fluorocinnoline are not extensively documented in the provided results, this classical approach remains a viable and important route for accessing fluorinated cinnoline derivatives.
Metal-Catalyzed Cross-Coupling Reactions in Fluorocinnoline Construction
While direct cyclization methods are common for forming the core structure, metal-catalyzed cross-coupling reactions are invaluable for introducing a wide range of substituents onto the pre-formed fluorocinnoline ring. Methodologies such as Suzuki, and Sonogashira couplings are frequently employed. For example, palladium-catalyzed cross-coupling reactions have been successfully used for the C-15 substitution of vindoline analogues, which, like cinnolines, are complex nitrogen-containing heterocycles. nih.gov These reactions demonstrate high functional group tolerance and are performed under mild conditions. nih.gov
In the context of fluorinated compounds, Negishi cross-coupling of aryl halides with organozinc reagents has been used to synthesize fluorinated phenylalanine derivatives, showcasing a powerful C-C bond-forming reaction that could be adapted for the synthesis of this compound analogs with diverse aryl or alkyl side chains.
| Coupling Type | Substrate Example | Catalyst | Product Example | Yield |
| Suzuki | 15-bromovindoline | Pd(PPh3)4 | C-15 aryl vindoline analogues | Not specified |
| Sonogashira | 15-iodovindoline | Not specified | C-15 alkynyl vindoline analogues | 67% |
Microwave-Assisted Synthetic Routes to Fluorinated Heterocycles
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and promote greener chemical processes. The application of microwave irradiation has been particularly effective in the synthesis of various heterocyclic compounds, including cinnoline derivatives. For example, the controlled microwave heating of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane in the presence of piperidine afforded densely functionalized cinnolines in high yields of 86-93% in just 20 minutes. researchgate.net
This methodology has also been successfully applied to the synthesis of related nitrogen heterocycles such as quinazolines and quinoxalines, often under solvent-free conditions. researchgate.netudayton.edu These examples highlight the potential of microwave-assisted synthesis for the efficient and rapid production of this compound and its analogs.
| Reactants | Conditions | Product | Yield | Time |
| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Dioxane/piperidine, Microwave, 100 °C | Densely functionalized cinnolines | 86-93% | 20 min |
| 2-aminobenzonitrile, ortho-esters, ammonium acetate | Solvent-free, Microwave | 2-alkyl-4-aminoquinazolines | Good | A few minutes |
Stereoselective Synthesis of Fluorocinnoline Derivatives
The development of stereoselective methods for the synthesis of fluorocinnoline derivatives is crucial when chiral centers are present, as different enantiomers or diastereomers can exhibit distinct biological activities. While specific examples for the stereoselective synthesis of this compound derivatives are not prevalent in the current literature, general strategies for the asymmetric synthesis of fluorinated compounds can be applied.
Recent advances have focused on the synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers. mdpi.com Techniques such as asymmetric allylic alkylation of fluorine-containing nucleophiles and catalytic asymmetric Mannich reactions of fluorinated precursors offer powerful routes to chiral fluorinated molecules. mdpi.com These methodologies could potentially be adapted to introduce chiral side chains onto a fluorocinnoline scaffold or to construct a chiral, partially saturated fluorocinnoline ring system.
Green Chemistry Approaches in Fluorocinnoline Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of complex molecules like this compound and its analogs. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, enhance energy efficiency, and utilize renewable resources. africanjournalofbiomedicalresearch.com The application of green chemistry principles to the synthesis of fluorinated cinnolines addresses the drawbacks of traditional methods, which often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents.
Key green strategies being explored for the synthesis of this compound and related heterocycles include the use of alternative energy sources, employment of eco-friendly solvents and catalysts, and the development of solvent-free reaction conditions. These approaches not only minimize the environmental impact but also often lead to improved reaction yields, shorter reaction times, and simplified purification procedures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green organic synthesis, offering significant advantages over conventional heating methods. researchgate.neteurekaselect.com For the synthesis of cinnoline derivatives, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields. researchgate.net In the context of this compound synthesis, microwave heating can be applied to key cyclization and functionalization steps. The rapid and uniform heating provided by microwaves can enhance reaction rates, often leading to cleaner reactions with fewer byproducts. proquest.com
For instance, a key step in many cinnoline syntheses, the intramolecular cyclization of a substituted phenylhydrazone, can be accelerated under microwave irradiation. This approach often allows for the use of less hazardous solvents or even solvent-free conditions, further enhancing the green credentials of the synthesis.
Interactive Data Table: Comparison of Conventional and Microwave-Assisted Cinnoline Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours to days | Minutes to a few hours | researchgate.netresearchgate.net |
| Energy Consumption | High | Low | proquest.com |
| Solvent Usage | Often requires high-boiling, hazardous solvents | Can be performed with greener solvents or solvent-free | monash.edu |
| Reaction Yield | Moderate to good | Often higher yields | researchgate.net |
| Byproduct Formation | Can be significant | Reduced | proquest.com |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. benthamdirect.comeurekaselect.com The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. researchgate.net Ultrasound-assisted synthesis of nitrogen-containing heterocycles has been shown to be an eco-friendly, safer, and cheaper technique compared to conventional methods. benthamdirect.com This method can reduce reaction times and the use of hazardous chemicals while enhancing the purity of the synthesized compounds. researchgate.net For the synthesis of this compound, ultrasonication could be employed in steps such as condensation and cyclization reactions, potentially leading to milder reaction conditions and improved efficiency.
Use of Greener Solvents and Catalysts
The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. monash.edu Research into the synthesis of bioactive heterocyles has focused on replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol (B145695), or bio-derived solvents. africanjournalofbiomedicalresearch.com For the synthesis of fluorinated cinnolines, exploring the use of such solvents in key reaction steps can significantly reduce the environmental footprint.
Furthermore, the development and use of green catalysts, such as recyclable solid acids or transition metal catalysts in low concentrations, are central to sustainable synthesis. nih.gov For example, rhodium-catalyzed C-H functionalization has been utilized for the construction of cinnoline scaffolds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. rsc.org The use of nanocatalysts is also a promising area, offering high catalytic activity and the potential for easy recovery and reuse. nih.gov
Solvent-Free and Catalyst-Free Approaches
An ideal green synthesis would be one that is conducted without the use of any solvent or catalyst. mdpi.com Solvent-free, or neat, reactions offer numerous benefits, including reduced waste, lower costs, and simplified work-up procedures. researchgate.net In the context of fluorinated compounds, solvent-free fluorination methods using reagents like Selectfluor™ have been developed. researchgate.net Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), is another promising solvent-free technique that has been successfully applied to the synthesis of fluorinated N-heterocycles. cardiff.ac.uk These approaches could potentially be adapted for the fluorination step in the synthesis of this compound, completely eliminating the need for hazardous solvents. Recent research has also demonstrated the feasibility of catalyst-free synthesis of gem-difluorinated and polyfluoroarylated compounds, driven by hydrogen-bond interactions between the reactants. mdpi.com
Research Findings on Green Synthesis of Related Heterocycles
| Green Approach | Heterocycle Synthesized | Key Findings | Reference |
| Microwave Irradiation | Polyfunctionally substituted cinnolines | High yields (86-93%) in short reaction times (20 min). | researchgate.net |
| Ultrasound Assistance | Nitrogen and Oxygen containing heterocycles | Reduced reaction times, lower use of hazardous chemicals, and enhanced purity. | benthamdirect.com |
| Nanocatalysis | Quinoline derivatives | High yields, low reaction times, and good catalyst recoverability. | nih.gov |
| Solvent-Free Fluorination | Fluorinated pyrazolone and pyridine derivatives | Efficient fluorination achieved using N-F reagents without solvent. | researchgate.net |
| Mechanochemical Synthesis | Fluorinated tetrahydropyridazines | Similar or better yields compared to solution-based synthesis with significantly less solvent. | cardiff.ac.uk |
Elucidation of Reaction Mechanisms in Fluorocinnoline Chemistry
Mechanistic Investigations of Cyclization Processes for Cinnoline (B1195905) Formation
The formation of the cinnoline ring system often proceeds through various cyclization reactions, with the precise mechanism depending on the starting materials and reaction conditions. While specific studies on the cyclization to form 7-fluorocinnoline are not extensively detailed in the provided search results, general principles of cinnoline synthesis offer valuable insights.
One prominent method for cinnoline synthesis involves the intramolecular cyclization of appropriately substituted phenylhydrazones or similar precursors. For instance, a transition-metal-free intramolecular redox cyclization reaction has been developed for the synthesis of cinnoline derivatives. This process involves a sequence of key steps:
Intramolecular Redox Reaction: The initial step often involves an internal oxidation-reduction process to generate a reactive intermediate.
Condensation: This is followed by a condensation reaction.
Azo Isomerization to Hydrazone: An isomerization step then occurs to form a hydrazone intermediate.
Cyclization: The crucial ring-closing step then takes place.
Aromatization: The final step is aromatization to yield the stable cinnoline ring.
The substituent on the benzene (B151609) ring can significantly impact the course of the cyclization. For example, the presence of a trifluoromethyl group has been noted to be a deciding factor for cyclization in some related systems, as it can influence the acidity of the N-H bond in the hydrazone intermediate. Halogen substituents, such as fluorine, are also known to influence the reactivity and regioselectivity of such cyclizations.
A classic approach to cinnoline synthesis is the Richter synthesis, which involves the diazotization of an ortho-aminophenylpropionic acid followed by cyclization of the resulting arenediazonium salt. Another historical method is the Widman-Stoermer cyclization. These methods highlight the importance of diazonium salt intermediates in the formation of the cinnoline nucleus.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Fluorocinnoline Scaffolds
The fluorine atom on the 7-position of the cinnoline ring renders the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a powerful method for introducing a variety of functional groups onto the cinnoline core. The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.
Elimination of the Leaving Group: The leaving group is then expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of SNAr reactions is highly dependent on several factors:
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negatively charged Meisenheimer intermediate and thus accelerating the reaction. The cinnoline ring itself, being a nitrogen-containing heterocycle, is inherently electron-deficient, which facilitates SNAr reactions.
Leaving Group Ability: In the context of SNAr, the leaving group ability of halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic.
Nucleophile Strength: The nature of the nucleophile also plays a significant role in the reaction kinetics.
While specific mechanistic studies on this compound are limited in the search results, the synthesis of related compounds like 7-chloro-6-fluoro-3-[-3-substituted phenylprop-2-enoyl] cinnoline-4(3H)-one has been reported, indicating the utility of halogenated cinnolines as synthetic intermediates.
Theoretical and Experimental Approaches to Reaction Pathway Determination
The elucidation of reaction pathways in fluorocinnoline chemistry relies on a combination of theoretical and experimental techniques. Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, complementing experimental observations.
Theoretical Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of reactants, products, transition states, and intermediates. This information is invaluable for understanding the feasibility of a proposed mechanism.
Transition State Theory: This theory is used in conjunction with computational methods to predict reaction rate constants. By locating the transition state structure on the potential energy surface, the activation energy for the reaction can be calculated.
Fukui Function Analysis: This computational tool helps in predicting the reactivity of different sites within a molecule by analyzing the changes in electron density.
Experimental Approaches:
Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry are essential for identifying and characterizing reaction intermediates and products, which helps in piecing together the reaction pathway.
Isotope Labeling Studies: By selectively replacing an atom with its isotope, the movement of atoms during a reaction can be tracked, providing direct evidence for a particular mechanism.
For instance, computational studies have been employed to investigate the antioxidant activity of flavonoids, demonstrating the utility of these methods in understanding reaction mechanisms in complex organic molecules. Similarly, the reaction of fluorine atoms with acetone (B3395972) has been studied theoretically to elucidate the different possible reaction pathways.
Influence of Substituents on Reaction Kinetics and Thermodynamic Profiles
Substituents on the cinnoline ring can have a profound effect on both the kinetics (reaction rates) and thermodynamics (reaction equilibrium) of chemical transformations.
Influence on Kinetics:
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the cinnoline ring. In SNAr reactions, EWGs generally increase the reaction rate by stabilizing the negatively charged Meisenheimer complex. Conversely, EDGs would be expected to decrease the rate.
Steric Effects: Bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate.
A kinetic study on the SNAr reactions of 2,4,6-tris(trifluoromethanesulfonyl) anisole (B1667542) with various anilines demonstrated how substituent effects on the nucleophile influence the free energy, enthalpy, and entropy of activation.
Influence on Thermodynamics:
The table below summarizes the expected effects of different types of substituents on the rate of SNAr reactions on a fluorocinnoline scaffold.
| Substituent Type at a position other than C7 | Electronic Effect | Expected Effect on SNAr Rate at C7 |
| Electron-Withdrawing (e.g., -NO₂) | Inductive and/or resonance withdrawal | Increase |
| Electron-Donating (e.g., -OCH₃) | Inductive and/or resonance donation | Decrease |
| Halogen (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Generally increase (inductive effect often dominates) |
Transition State Analysis in Fluorocinnoline Reactivity
The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. Analyzing the structure and energy of the transition state is fundamental to understanding the reactivity of this compound.
Computational chemistry is the primary tool for studying transition states, as they are transient species that cannot be directly observed experimentally. By locating the transition state structure on the calculated potential energy surface, chemists can gain insights into:
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.
Geometry of the Transition State: The arrangement of atoms in the transition state reveals the nature of bond-making and bond-breaking processes. For example, in an SNAr reaction, the transition state would show a partial bond between the incoming nucleophile and the carbon atom, and a partial bond between the carbon atom and the leaving fluorine atom.
Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously, rather than the stepwise addition-elimination pathway. Transition state analysis is crucial for distinguishing between these mechanistic possibilities. Computational simulations have been successfully used to guide the discovery of new reactions involving fluorinated compounds, highlighting the predictive power of these methods.
Derivatization and Functionalization Strategies of 7 Fluorocinnoline
Introduction of Carboxylic Acid Moieties onto the Cinnoline (B1195905) Core
The introduction of a carboxylic acid group is a common and valuable strategy in medicinal chemistry to enhance solubility and provide a handle for further derivatization. For fluorocinnoline derivatives, a primary method for installing a carboxylic acid moiety involves the hydrolysis of a corresponding ester precursor.
Research into fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids demonstrates a typical synthetic route. nih.gov The process often begins with a precursor molecule, such as an ethyl 6,7-difluoro-4-hydroxycinnoline-3-carboxylate. nih.gov This ester derivative serves as a stable intermediate that can undergo other modifications before the carboxylic acid is unmasked. The final step to yield the desired carboxylic acid is an acid-catalyzed hydrolysis reaction. nih.gov This treatment effectively cleaves the ethyl ester group, yielding the free carboxylic acid at the C-3 position of the cinnoline ring. nih.gov This transformation is crucial as the resulting carboxylic acid can significantly influence the compound's pharmacokinetic properties.
The general mechanism for this type of reaction, known as nucleophilic acyl substitution, involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. msu.edu A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol (B145695) lead to the final carboxylic acid product. msu.edukhanacademy.org
Alkylation and Arylation Methods for Fluorocinnoline Derivatives
Modification of the cinnoline core through the addition of alkyl and aryl groups is a fundamental strategy to explore the structure-activity relationship of 7-fluorocinnoline derivatives. These groups can influence the molecule's size, lipophilicity, and steric profile.
Alkylation: Alkylation is typically achieved at a nitrogen atom on the cinnoline ring. Studies on ethyl 6,7-difluoro-4-hydroxycinnoline-3-carboxylates show that these precursors can be effectively alkylated using reagents like alkyl iodides or dialkyl sulfates. nih.gov This reaction results in the formation of ethyl 1-alkyl-6,7-difluoro-1,4-dihydro-4-oxocinnoline-3-carboxylates. nih.gov This step is often performed early in a synthetic sequence, allowing the installed alkyl group to be carried through subsequent transformations, such as the hydrolysis of the ester to a carboxylic acid. nih.gov
Arylation: While direct arylation of this compound is less specifically detailed, methods applied to analogous heterocyclic systems like 7-chloroquinolines provide insight into potential strategies. durham.ac.uk One powerful technique involves the use of mixed lithium-magnesium or lithium-zinc reagents to generate a metallated intermediate of the heterocycle. durham.ac.uk This organometallic species can then react with various electrophiles, including aryl halides, in a cross-coupling reaction to form an arylated derivative. This approach offers a versatile way to introduce a wide range of substituted or unsubstituted aryl groups onto the core structure, which can be pivotal for modulating biological activity. durham.ac.uk
| Functionalization Type | Typical Reagents | Target Position | Example Precursor |
|---|---|---|---|
| Alkylation | Alkyl iodide, Dialkyl sulfate | N-1 | Ethyl 6,7-difluoro-4-hydroxycinnoline-3-carboxylate |
| Arylation (by analogy) | Mixed Li/Mg or Li/Zn reagents, Aryl halides | Various C-positions | 7-Chloroquinoline |
Regioselective Functionalization Techniques and Control
Regioselectivity—the control over the position of a chemical reaction—is paramount in the synthesis of complex molecules. For the this compound core, regioselectivity is governed by the inherent electronic properties of the ring system and can be further guided by specific synthetic methods.
The cinnoline ring system has distinct electronic characteristics. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack at specific positions. The fluorine atom at C-7 is also strongly electron-withdrawing, further influencing the reactivity of the benzo portion of the heterocycle. This inherent electronic bias can be exploited to direct functionalization. For example, the activation of the C-7 position towards nucleophilic substitution is a direct result of these electronic effects.
For positions that are not inherently activated, chemists can employ advanced techniques. One such strategy, widely used for heterocycles, is directed metalation. nih.govworktribe.com This involves using a directing group (such as a carbamoyl (B1232498) group) attached to a nitrogen atom. worktribe.com This group coordinates to a strong base (like an organolithium reagent), directing the removal of a proton from a specific, adjacent carbon atom. The resulting metallated species can then be trapped with an electrophile, achieving functionalization at a site that would otherwise be unreactive. nih.gov While specific examples on this compound are not detailed, the application of such principles from related systems like quinolines and azaindoles is a standard approach for achieving regiochemical control. nih.govmdpi.comrsc.org
Multi-Step Synthetic Sequences for Complex Fluorocinnoline Analogs
The synthesis of complex, highly functionalized this compound analogs relies on the logical and sequential application of the reactions described previously. These multi-step sequences are designed to build molecular complexity systematically, often using stable, isolable intermediates. nih.gov
A representative multi-step sequence can be illustrated by the synthesis of various 7-substituted fluorocinnoline carboxylic acids. nih.gov
Step 1: Alkylation. The synthesis begins with a precursor like ethyl 6,7-difluoro-4-hydroxycinnoline-3-carboxylate. This is first alkylated at the N-1 position using an alkyl iodide to form a 1-alkyl intermediate. nih.gov
Step 2: Nucleophilic Aromatic Substitution. The resulting 1-alkyl-6,7-difluoro-1,4-dihydro-4-oxocinnoline-3-carboxylate can then undergo a regioselective nucleophilic substitution at the C-7 position with a chosen nucleophile (e.g., an amine or an alkoxide). nih.gov This displaces one of the fluorine atoms to introduce a new functional group.
Step 3: Hydrolysis. Finally, the ethyl ester at the C-3 position is hydrolyzed under acidic conditions to yield the final complex analog: a 1-alkyl-7-substituted-6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acid. nih.gov
This sequence demonstrates how different derivatization strategies—alkylation, halogen-specific functionalization, and carboxylic acid formation—can be combined in a rational order. Each step builds upon the last, allowing for the creation of a diverse library of complex analogs from a common starting material, which is essential for exploring their potential as therapeutic agents.
Computational and Theoretical Investigations of 7 Fluorocinnoline
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and predict the chemical reactivity of molecules. For a compound like 7-Fluorocinnoline, DFT calculations can reveal crucial information about its electron distribution, molecular orbitals, and energetic stability. By employing various functionals and basis sets, researchers can determine parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and atomic charges. These electronic properties are directly linked to the molecule's reactivity towards electrophilic or nucleophilic attack.
Furthermore, DFT enables the calculation of reactivity indices, such as Fukui functions, which identify specific atomic sites prone to nucleophilic or electrophilic substitution. The Molecular Electrostatic Potential (MEP) surface, also derivable from DFT, visually highlights regions of electron-richness (nucleophilic sites) and electron-deficiency (electrophilic sites) on the molecule's surface. Such studies are vital for predicting reaction pathways and understanding the influence of the fluorine substituent on the cinnoline (B1195905) core's inherent reactivity mdpi.comchemrxiv.orgfrontiersin.orgnih.gov. For instance, studies on related fluorinated systems have shown that the fluorine atom can significantly alter electron density distribution and influence reaction selectivity frontiersin.orgscielo.org.mx.
| Typical DFT Descriptors for Reactivity Analysis | Description | Units |
| HOMO Energy | Energy of the highest occupied molecular orbital | eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | eV |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO, indicative of stability/reactivity | eV |
| Dipole Moment | Measure of the molecule's polarity | Debye (D) |
| Fukui Function (fk+, fk-, fk0) | Local reactivity index for nucleophilic, electrophilic, and radical attack | dimensionless |
| Ionization Potential (IP) | Minimum energy required to remove an electron | eV |
| Electron Affinity (EA) | Energy released when an electron is added | eV |
| Global Hardness (η) | Resistance to electronic deformation | eV |
| Global Electrophilicity (ω) | Measure of a molecule's electrophilic power | eV |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. For this compound, MD simulations can map out its conformational landscape, identifying the most stable low-energy conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the system over time, using molecular mechanics force fields to describe interatomic forces wikipedia.org.
| Typical MD Simulation Analysis Parameters | Description | Units / Metric |
| Root Mean Square Deviation (RMSD) | Measures the average structural deviation of the molecule over time relative to an initial or reference structure | Angstroms (Å) |
| Dihedral Angles | Rotational angles around chemical bonds, defining molecular conformation | Degrees (°) |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule | Angstroms (Å) |
| Potential Energy | Total energy of the system, calculated from interatomic forces | kcal/mol or kJ/mol |
| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom | dimensionless |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate measurable physicochemical properties (molecular descriptors) of a molecule with its observed chemical reactivity. For this compound, QSRR models would involve calculating a set of molecular descriptors, often derived from DFT calculations (such as electronic properties, atomic charges, and orbital energies) or other computational methods (like topological indices), and then statistically relating these descriptors to experimentally determined or computationally predicted reactivity parameters.
This approach allows for the prediction of reactivity for structurally similar compounds or for identifying key structural features that govern the reactivity of this compound. Conceptual DFT, which utilizes descriptors derived from electronic structure theory, plays a significant role in QSRR by providing fundamental reactivity indices frontiersin.orgscielo.org.mx. By understanding these relationships, researchers can design molecules with tailored reactivity profiles.
| Common Molecular Descriptors in QSRR | Origin / Type | Relevance to Reactivity |
| Molecular Weight | Calculated from atomic masses | General physical property, can influence diffusion and solubility |
| LogP (Octanol-Water Partition Coeff.) | Measures lipophilicity | Influences solubility and interactions in different phases |
| Topological Indices (e.g., Kier-Hall) | Derived from the molecular graph | Correlate with molecular size, shape, and branching |
| Quantum Chemical Descriptors (DFT) | HOMO/LUMO energies, gap, charge distribution, MEP, Fukui functions, hardness, electrophilicity | Directly indicative of electronic properties and site-specific reactivity |
| Steric Descriptors | Molecular volume, surface area | Influence accessibility of reactive sites and transition state formation |
Prediction of Spectroscopic Signatures via Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical quantum chemical methods are instrumental in predicting the spectroscopic signatures of molecules, which are crucial for their experimental characterization and identification. For this compound, these methods can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima.
Ab initio calculations, such as those employing Hartree-Fock or coupled-cluster methods with various basis sets, provide highly accurate predictions of molecular properties. Semi-empirical methods offer a faster alternative, often providing reasonable accuracy for larger systems. By comparing these predicted spectra with experimental data, researchers can confirm the structure of synthesized this compound and gain detailed insights into its electronic and vibrational states mdpi.comresearchgate.netarxiv.orgresearchgate.net. For instance, predicted IR frequencies can help assign specific functional group vibrations, while predicted NMR chemical shifts can confirm the electronic environment of each atom.
| Spectroscopic Property | Computational Method Example | Predicted Data Type | Experimental Data Type | Purpose of Comparison |
| ¹H NMR Chemical Shift | GIAO (DFT) | ppm | ppm | Structural confirmation, electronic environment analysis |
| ¹³C NMR Chemical Shift | GIAO (DFT) | ppm | ppm | Structural confirmation, electronic environment analysis |
| IR Vibrational Freq. | DFT (e.g., B3LYP/6-31G*) | cm⁻¹ | cm⁻¹ | Functional group identification, structural validation |
| UV-Vis Absorption Max. | TD-DFT, CIS | nm | nm | Electronic transitions, chromophore characterization |
Reaction Pathway Energetics and Transition State Characterization
Understanding the mechanisms by which chemical reactions occur is fundamental in chemistry. Computational methods, particularly DFT, are extensively used to map out reaction pathways, identify key intermediates, and characterize transition states. For this compound, these calculations can elucidate how it participates in various chemical transformations. By calculating the energy profiles along a reaction coordinate, one can determine the activation energy (Ea) required for a reaction to proceed and identify the rate-determining step chemrxiv.orgsavemyexams.comresearchgate.netnih.gov.
Transition states represent the highest energy point along a reaction pathway and are crucial for understanding reaction kinetics and stereoselectivity. Characterizing these states involves determining their geometry and vibrational frequencies to confirm they are indeed first-order saddle points on the potential energy surface. Such analyses provide a detailed mechanistic picture, predicting which pathways are energetically favored and how the fluorine atom influences the reaction dynamics of the cinnoline system nih.govcam.ac.uk.
| Reaction Step | Energy Change (kcal/mol) | Transition State (kJ/mol) | Notes |
| Reactants | 0 | N/A | Starting energy reference |
| Intermediate 1 | -X | N/A | Stable species formed during the reaction |
| Transition State 1 | Y | Z | Highest energy point between reactants and intermediate 1 |
| Intermediate 2 | -A | N/A | Another stable species |
| Transition State 2 | B | C | Highest energy point between intermediate 1 and intermediate 2 |
| Products | -D | N/A | Final energy state of the reaction |
Note: The table above illustrates the typical data obtained from reaction pathway energetic studies. Specific values for this compound would require dedicated computational investigations.
Compound List
this compound
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the connectivity and environment of atoms within a molecule. For 7-Fluorocinnoline, both one-dimensional (1D) and multidimensional NMR techniques are vital for its complete structural assignment.
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for the characterization of fluorinated organic compounds like this compound. The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive and amenable to NMR analysis chemrxiv.org. The ¹⁹F NMR spectrum offers a wide chemical shift range, typically exceeding 350 ppm, which aids in the clear differentiation of fluorine environments chemrxiv.org. The presence of a fluorine atom directly attached to the aromatic cinnoline (B1195905) ring system in this compound will result in a distinct ¹⁹F NMR signal. The chemical shift of this signal will be influenced by the electronic environment of the fluorine atom, including the electron-withdrawing nature of the cinnoline core and any neighboring substituents. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) or other magnetic nuclei can provide valuable information about the relative positions of atoms, aiding in the confirmation of the fluorine's substitution pattern on the cinnoline ring chemrxiv.orgresearchgate.net.
For complex heterocyclic systems such as cinnolines, multidimensional NMR techniques are essential for unambiguous structural assignment. These experiments correlate signals from different nuclei, providing connectivity information that is often difficult to obtain from 1D spectra alone iaea.orgbitesizebio.comwikipedia.org.
COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks, mapping out which protons are adjacent to each other through chemical bonds. For this compound, COSY spectra would help assign the aromatic proton signals and their coupling patterns, confirming the relative positions of these protons on the cinnoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to heteronuclei, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). For this compound, an ¹H-¹³C HSQC spectrum would be crucial for assigning each proton signal to its directly attached carbon atom, thereby building a comprehensive carbon-hydrogen framework of the molecule wikipedia.org.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish correlations between protons and heteronuclei (typically ¹³C) over two or three bonds. This technique is invaluable for confirming long-range connectivity and is particularly useful for assigning quaternary carbons and confirming the position of substituents, such as the fluorine atom in this compound. For example, HMBC could confirm the C-F bond by observing correlations between protons near the fluorine and the carbon bearing the fluorine iaea.orgmdpi.commdpi.com.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): While less common for routine structural elucidation than COSY or HSQC, HOESY can provide through-space correlations between protons and fluorine atoms, which can be particularly useful in confirming the spatial proximity and interactions involving the fluorine substituent researchgate.net.
By integrating data from these multidimensional experiments, researchers can systematically assign all signals in the NMR spectra, confirming the precise structure and substitution pattern of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing insights into functional groups and molecular symmetry savemyexams.combruker.comunizar-csic.es.
Infrared (IR) Spectroscopy: IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecules to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers, cm⁻¹), creating a unique spectral fingerprint savemyexams.comlibretexts.orglibretexts.org. For this compound, an IR spectrum would be expected to show absorption bands corresponding to:
Aromatic C-H stretching vibrations, typically above 3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic cinnoline rings, usually in the 1450-1650 cm⁻¹ region.
The presence of the C-F bond is a key feature, with C-F stretching vibrations commonly observed in the range of 1000-1350 cm⁻¹ savemyexams.com. The exact position of this band can provide information about the nature of the C-F bond and its environment.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (typically from a laser). When light interacts with molecular vibrations, a small fraction of the scattered light experiences a frequency shift (Raman shift), which is characteristic of the vibrational modes of the molecule bruker.comhoriba.comrenishaw.comedinst.com. Raman spectroscopy is particularly sensitive to changes in molecular polarizability and can detect vibrations that may be IR-inactive. For this compound, Raman spectroscopy would provide complementary information to IR, confirming the presence of aromatic ring vibrations and the C-F bond, and offering a unique spectral fingerprint for identification and purity assessment.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, thereby allowing for the unambiguous determination of its elemental composition ambeed.comgoogle.comgoogle.com. For this compound (molecular formula C₈H₅FN₂), HRMS would provide an exact mass measurement. The calculated exact mass for C₈H₅FN₂ is approximately 148.0437 Da. By comparing the experimentally determined mass to the calculated mass, researchers can confirm the elemental formula of the synthesized compound.
Furthermore, mass spectrometry can provide information about fragmentation patterns. Upon ionization, molecules can fragment into smaller ions. The masses and relative abundances of these fragments can reveal structural information about the molecule, such as the presence of specific functional groups or the points of cleavage within the molecule. For this compound, fragmentation might involve the loss of HF, HCN, or other characteristic fragments related to the cinnoline ring system, which would further support the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically involving the excitation of valence electrons from lower-energy ground states to higher-energy excited states msu.eduazooptics.comrsc.org. The conjugated π-electron system of the cinnoline ring, extended by the aromatic nature of the fused rings, is expected to absorb light in the UV-Vis region.
The presence of the fluorine atom at the 7-position can subtly influence the electronic distribution and thus the absorption characteristics. UV-Vis spectroscopy is used to identify chromophores and to study the extent of conjugation within a molecule. For this compound, the absorption spectrum would likely exhibit one or more absorption maxima (λmax) in the UV region, corresponding to π→π* and possibly n→π* electronic transitions. The position and intensity of these bands provide information about the electronic structure and the delocalization of electrons within the molecule. Changes in solvent polarity can also affect these absorption bands (solvatochromism), offering further insights into solute-solvent interactions msu.eduazooptics.comresearchgate.net.
Advanced Techniques: Time-Resolved Spectroscopy and Laser-Induced Fluorescence Studies
Advanced spectroscopic techniques, such as time-resolved spectroscopy and laser-induced fluorescence (LIF), are employed to study the dynamic processes and photophysical properties of molecules, particularly their behavior in excited states horiba.comrcptm.comwikipedia.orgclu-in.orgnasa.gov.
Time-Resolved Spectroscopy: This methodology allows for the study of transient species and dynamic processes occurring on very short timescales (picoseconds to nanoseconds or even femtoseconds) rcptm.comwikipedia.org. Techniques like time-resolved fluorescence or transient absorption spectroscopy can monitor the evolution of spectral features after excitation, providing information about excited-state lifetimes, energy transfer, and relaxation pathways. If this compound exhibits fluorescence, time-resolved fluorescence spectroscopy could reveal the fluorescence decay kinetics and potentially resolve different emissive species or processes.
Laser-Induced Fluorescence (LIF): LIF is a highly sensitive technique that uses laser excitation to induce fluorescence in a sample clu-in.orgnasa.govberkeley.edumdpi.com. By analyzing the emitted fluorescence spectrum and its temporal characteristics, information about the molecule's electronic states, vibrational energy levels, and excited-state dynamics can be obtained. LIF can be particularly useful for detecting low concentrations of fluorescent compounds or for studying specific excitation-emission pathways. For this compound, LIF could provide detailed photophysical data, such as excitation and emission spectra, quantum yields, and fluorescence lifetimes, contributing to a deeper understanding of its light-matter interactions.
By employing these advanced techniques, researchers can gain a comprehensive understanding of the excited-state behavior and dynamic processes associated with this compound, complementing the structural and static information obtained from other spectroscopic methods.
Structure Reactivity Relationships in 7 Fluorocinnoline Systems
Impact of Fluorine Substitution Position on Reaction Pathways and Selectivity
The regiochemistry of fluorine substitution on the cinnoline (B1195905) ring system has a profound impact on reaction pathways and selectivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). The interplay of these effects varies depending on the fluorine's position relative to the reaction center.
In electrophilic aromatic substitution, substituents on a benzene (B151609) ring influence both the reaction rate and the position of the incoming electrophile. lumenlearning.com Groups that donate electron density to the ring are activating, while those that withdraw electron density are deactivating. lumenlearning.com For the cinnoline system, the benzene ring is generally less reactive than benzene itself due to the deactivating effect of the pyridazine (B1198779) ring. The introduction of a fluorine atom further deactivates the ring towards electrophilic attack.
Conversely, for nucleophilic aromatic substitution (SNAr), electron-withdrawing groups are activating. The position of the fluorine atom is critical in determining which sites are most susceptible to nucleophilic attack. A fluorine atom ortho or para to a potential leaving group or an activating nitrogen atom can significantly stabilize the negatively charged Meisenheimer complex intermediate, thus accelerating the reaction. A study on fluorinated arenes and nitrogen heterocycles showed that the site of substitution can be successfully predicted based on these electronic influences. researchgate.net While a fluorine atom at the 7-position is meta to the N1 nitrogen and para to the C4a carbon, its primary influence is on the reactivity of the carbocyclic ring.
The selectivity of a reaction is thus a direct consequence of the fluorine's position. For instance, in a hypothetical nitration reaction, the directing effect of the fluorine atom and the inherent directing effects of the fused pyridazine ring would compete to determine the final product distribution.
Table 1: Predicted Impact of Fluorine Position on Cinnoline Reactivity
| Fluorine Position | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Predicted Major Reaction Pathway |
| 5-Fluorocinnoline | Strong deactivation; potential ortho/para direction to F | Activation at C6 and C8 | Favors Nucleophilic Aromatic Substitution |
| 6-Fluorocinnoline | Strong deactivation; potential ortho/para direction to F | Activation at C5 and C7 | Favors Nucleophilic Aromatic Substitution |
| 7-Fluorocinnoline | Strong deactivation; potential ortho/para direction to F | Activation at C6 and C8 | Favors Nucleophilic Aromatic Substitution |
| 8-Fluorocinnoline | Strong deactivation; potential ortho/para direction to F | Activation at C7 | Favors Nucleophilic Aromatic Substitution |
Electronic Effects of Substituents on Cinnoline Ring Reactivity
The reactivity of the this compound ring is dominated by the electronic effects of the fluorine substituent and the two nitrogen atoms of the pyridazine ring. These effects can be broadly categorized as inductive and resonance effects.
Inductive Effect (-I): Fluorine's high electronegativity causes a strong withdrawal of electron density through the sigma bonds. In this compound, this effect deactivates the entire benzene portion of the molecule towards attack by electrophiles, making reactions like nitration or Friedel-Crafts alkylation significantly slower compared to unsubstituted cinnoline. libretexts.org
For nucleophilic aromatic substitution (SNAr), these roles are reversed. The strong electron-withdrawing nature of fluorine stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. The presence of other substituents on the ring can either enhance or diminish this effect. An additional electron-withdrawing group (e.g., -NO₂) would further activate the ring towards nucleophilic attack, while an electron-donating group (e.g., -OCH₃) would deactivate it.
Table 2: Relative Reactivity of 7-Substituted Cinnolines in Electrophilic Aromatic Substitution
| Substituent at C7 | Electronic Effect | Predicted Relative Rate (vs. Cinnoline) |
| -OH | Activating (+R > -I) | > 1 |
| -CH₃ | Activating (Inductive, Hyperconjugation) | > 1 |
| -H | Reference | 1 |
| -F | Deactivating (-I > +R) | < 1 |
| -Cl | Deactivating (-I > +R) | < 1 |
| -NO₂ | Strongly Deactivating (-I, -R) | << 1 |
Steric Hindrance and Conformational Effects on Reaction Rates and Outcomes
Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of atoms or groups near the reaction site. youtube.com In the this compound system, the fluorine atom itself is relatively small and does not typically cause significant steric hindrance. However, the introduction of bulkier substituents at positions adjacent to the reaction center, such as C6 or C8, can play a crucial role in determining reaction rates and outcomes.
For example, in a substitution reaction at the C8 position of this compound, a large group at C7 could sterically shield the C8 position, slowing down the approach of a nucleophile or electrophile. nih.gov This can lead to a change in regioselectivity, favoring reaction at a less hindered but electronically less favorable site.
Development of Predictive Models for Reactivity Based on Structural Parameters
Modern computational chemistry provides powerful tools for developing predictive models of chemical reactivity. emerginginvestigators.org For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine various structural and electronic parameters that correlate with reactivity.
Key parameters used in these predictive models include:
Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO indicates the most likely sites for electrophilic attack (regions of high electron density), while the LUMO indicates the most likely sites for nucleophilic attack (regions of low electron density). emerginginvestigators.org
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Calculated Reaction Barriers: Computational models can simulate entire reaction pathways and calculate the activation energies (ΔG‡) for different potential products. The pathway with the lowest activation barrier is predicted to be the major reaction outcome.
By calculating these parameters for a series of substituted fluorocinnolines, quantitative structure-reactivity relationships (QSRR) can be established, allowing for the accurate prediction of reaction outcomes without the need for extensive experimental work. mdpi.comnih.gov
Hammett and Taft Equation Applications in Fluorocinnoline Chemistry
The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity of organic compounds. scribd.comwikipedia.org
The Hammett equation is particularly useful for reactions involving the benzene ring of this compound. It is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with the substituted compound (this compound).
k₀ is the rate constant for the unsubstituted compound (cinnoline).
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It quantifies the electronic effect of the substituent. For a fluorine at the 7-position, the meta-substituent constant (σₘ) would be most relevant for reactions at C5 or C8. The σₘ for fluorine is +0.34, indicating it is an electron-withdrawing group. dalalinstitute.com
ρ (rho) is the reaction constant , which depends on the nature of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, typical for nucleophilic substitutions. A negative ρ value signifies that the reaction is favored by electron-donating groups, as seen in electrophilic substitutions. youtube.com
The Taft equation extends these principles to aliphatic systems and, more importantly, separates electronic effects into polar (σ*) and steric (Es) components. scribd.com While less directly applicable to the aromatic ring itself, it could be used to study the reactivity of substituents attached to the this compound core.
By plotting log(k/k₀) for a series of reactions against the known σ values for different substituents, a linear relationship can be established, allowing for the determination of the ρ value. This provides valuable insight into the reaction mechanism, particularly the charge development in the transition state. youtube.comscribd.com
Table 3: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Electronic Nature |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |
Supramolecular Chemistry and Non Covalent Interactions of Fluorocinnoline Systems
Investigation of Hydrogen Bonding Interactions in Fluorocinnoline Assemblies
There is currently no specific research available on the hydrogen bonding interactions in 7-fluorocinnoline assemblies. In theory, the fluorine atom at the 7-position could act as a weak hydrogen bond acceptor, and the nitrogen atoms in the cinnoline (B1195905) ring could also participate in hydrogen bonding. The interplay between these potential interactions would be crucial in determining the self-assembly patterns of this compound. However, without experimental or computational studies, any discussion of specific hydrogen bonding motifs remains speculative.
Pi-Stacking and Aromatic Interactions in Fluorocinnoline-Containing Structures
Similarly, there is a lack of specific studies on the pi-stacking and aromatic interactions of this compound. The electron-withdrawing nature of the fluorine atom would be expected to influence the electron density of the aromatic system, potentially leading to favorable pi-stacking interactions with electron-rich aromatic systems. The specific geometry and energetic favorability of such interactions in solid-state structures or solution-phase assemblies of this compound have not been reported.
Host-Guest Chemistry Involving Fluorocinnoline Derivatives
No studies detailing the use of this compound or its derivatives as either a host or a guest in host-guest chemical systems were found. The potential for the cinnoline core to bind to specific guests, or for the fluorinated ring to be encapsulated by a suitable host molecule, is an unexplored area of research.
Theoretical Frameworks for Supramolecular Recognition and Self-Assembly
Computational studies and theoretical frameworks provide valuable insights into the non-covalent interactions that govern supramolecular assembly. However, no theoretical studies specifically modeling the supramolecular recognition and self-assembly of this compound have been published. Such studies would be instrumental in predicting the likely packing arrangements and the strength of various intermolecular forces at play.
Dynamic Covalent Chemistry (DCC) Approaches with Fluorocinnoline Scaffolds
Dynamic covalent chemistry (DCC) is a powerful tool for the construction of complex molecular architectures. While nitrogen heterocycles are used in DCC, there is no available research describing the incorporation of a this compound scaffold into dynamic covalent systems. The reactivity and stability of this compound derivatives in the context of reversible bond formation is an open question.
Research Directions in Materials Science with Fluorocinnoline Scaffolds
Design Principles for Incorporating Fluorocinnolines into Functional Materials
The design of functional materials incorporating 7-Fluorocinnoline would theoretically hinge on leveraging the unique properties imparted by the fluorine atom. These include its high electronegativity, which can alter the electron density distribution within the cinnoline (B1195905) ring system, and its ability to participate in hydrogen bonding and other non-covalent interactions. The synthetic accessibility of this compound and its derivatives would be a primary consideration, with methodologies needing to be developed or adapted for its efficient incorporation into larger molecular structures or polymer backbones. The stability of the C-F bond is a known asset in designing robust materials.
Theoretical Studies on Fluorocinnoline-Based Polymer Architectures
Theoretical and computational studies would be instrumental in predicting the properties of hypothetical this compound-based polymers. Quantum chemical calculations could elucidate the impact of the fluorine substituent on the electronic structure, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics. Molecular dynamics simulations could provide insights into the morphology and processability of such polymers, guiding the design of materials with desired bulk properties. Without experimental data, these theoretical explorations remain a critical first step.
Computational Design of Fluorocinnoline-Containing Composites and Hybrid Materials
The computational design of composites and hybrid materials containing this compound would involve modeling the interactions at the interface between the fluorocinnoline component and other materials, such as nanoparticles or other polymers. Density functional theory (DFT) and other modeling techniques could be employed to predict the binding energies, electronic coupling, and potential for charge transfer at these interfaces. Such studies would be vital for designing materials for applications in areas like catalysis, sensing, and energy storage, but currently, no such specific studies on this compound have been reported.
Advanced Characterization of Fluorocinnoline-Modified Surfaces and Interfaces
Should this compound-modified surfaces or interfaces be developed, a suite of advanced characterization techniques would be necessary to understand their properties. X-ray photoelectron spectroscopy (XPS) would be crucial for confirming the presence and chemical environment of fluorine. Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could provide high-resolution morphological and electronic information. Spectroscopic techniques like infrared (IR) and Raman spectroscopy would be used to probe the vibrational modes and confirm the successful functionalization of surfaces.
Fundamental Research into Electronic and Optical Properties in Materials Context
Fundamental research into the electronic and optical properties of this compound in a materials context is a prerequisite for its application. This would involve synthesizing thin films or incorporating the molecule into host matrices to study its photophysical properties, such as absorption, emission, and quantum yield. Understanding its charge transport characteristics through techniques like time-of-flight measurements would be essential for assessing its potential in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Currently, this fundamental data for this compound is not present in the scientific literature.
Future Research Directions and Challenges
Emerging Synthetic Methodologies for Architecturally Complex Fluorocinnoline Systems
The development of novel and efficient synthetic routes to architecturally complex 7-fluorocinnoline derivatives is paramount for expanding their application. While classical methods for cinnoline (B1195905) synthesis exist, future efforts will likely focus on late-stage fluorination and C-H functionalization techniques. These approaches offer the advantage of introducing the fluorine atom or other complex substituents at a later stage in the synthetic sequence, allowing for greater molecular diversity and the rapid generation of analog libraries.
Furthermore, the exploration of flow chemistry and automated synthesis platforms could significantly accelerate the discovery of novel this compound-based compounds. These technologies enable precise control over reaction parameters, enhance safety, and allow for high-throughput screening of reaction conditions, thereby facilitating the optimization of challenging synthetic transformations. The development of novel catalysts that can selectively functionalize the cinnoline core in the presence of the fluorine substituent will also be a critical area of investigation.
Deeper Mechanistic Understanding of Unconventional Reactivity Patterns
The presence of a fluorine atom at the 7-position of the cinnoline ring system can profoundly influence its electronic properties and reactivity. Future research must delve into a deeper mechanistic understanding of how this fluorine substituent modulates the reactivity of the heterocyclic core. This includes investigating its effects on electrophilic and nucleophilic aromatic substitution reactions, as well as its impact on the acidity of neighboring protons.
Computational studies, such as those employing density functional theory (DFT), will be instrumental in elucidating reaction mechanisms and predicting the regioselectivity of various transformations. researchgate.netsmu.edumontclair.edu These theoretical investigations, when coupled with experimental studies, will provide a comprehensive picture of the electronic and steric effects of the fluorine atom, enabling the rational design of new synthetic methodologies. Understanding these fundamental reactivity patterns is crucial for the strategic derivatization of the this compound scaffold. semanticscholar.orgnih.govrsc.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Fluorocinnoline Design and Prediction
By training ML models on existing datasets of fluorinated compounds, it is possible to develop predictive models for properties such as solubility, metabolic stability, and biological activity. These models can then be used to screen vast virtual libraries of this compound derivatives, identifying candidates with desirable characteristics. Furthermore, generative AI models can be utilized to design novel this compound-based structures with optimized properties, pushing the boundaries of chemical space.
Table 1: Potential Applications of AI and Machine Learning in this compound Research
| Application Area | Description | Potential Impact |
| Property Prediction | Utilizing ML models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and material characteristics of novel this compound derivatives. | Acceleration of the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success. |
| Generative Design | Employing generative adversarial networks (GANs) and other deep learning techniques to design novel this compound scaffolds with desired property profiles. | Exploration of novel chemical space and the discovery of unprecedented molecular architectures with enhanced performance. |
| Reaction Optimization | Using ML algorithms to predict optimal reaction conditions for the synthesis and functionalization of this compound, minimizing experimental effort and resource consumption. | Increased efficiency and sustainability of chemical synthesis. |
This table illustrates the potential applications of artificial intelligence and machine learning in advancing research on this compound.
Exploration of Novel Supramolecular Architectures and Their Tunable Properties
The fluorine atom in this compound can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be exploited for the construction of novel supramolecular architectures. beilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.gov Future research in this area will focus on the design and synthesis of this compound-based building blocks for the self-assembly of functional materials. rsc.org
By carefully tuning the substitution pattern on the cinnoline core, it should be possible to control the directionality and strength of these non-covalent interactions, leading to the formation of predictable and well-defined supramolecular structures such as liquid crystals, gels, and porous organic frameworks. The unique photophysical and electronic properties of the cinnoline ring system, coupled with the influence of the fluorine substituent, could lead to the development of new materials for applications in sensing, catalysis, and optoelectronics.
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies
A detailed understanding of reaction kinetics and mechanisms is essential for the optimization of synthetic processes. The development of advanced spectroscopic probes for the in situ monitoring of reactions involving this compound will be a key enabler in this regard. Techniques such as process analytical technology (PAT), including Raman and infrared spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. kit.edu
Furthermore, the use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy will continue to be a powerful tool for studying the reactivity and interactions of this compound. The sensitivity of the ¹⁹F chemical shift to the local electronic environment can be exploited to monitor subtle changes in the molecule during a chemical reaction or upon binding to a biological target. The development of novel ¹⁹F NMR-based probes and methodologies will provide invaluable insights into the behavior of this compound in complex chemical and biological systems.
Q & A
Basic: What methodological approaches are recommended for synthesizing 7-Fluorocinnoline, and how can reaction parameters be systematically optimized?
To optimize synthetic routes, employ a factorial design of experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) to confirm structural integrity . Include purity assessments via elemental analysis or high-resolution MS, adhering to reproducibility standards for new compounds .
Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved during structural elucidation?
Contradictions often arise from signal overlap in NMR or isotopic interference in MS. Address these by:
- Performing 2D NMR experiments (e.g., COSY, HSQC) to resolve ambiguous proton-carbon correlations.
- Comparing experimental data with density functional theory (DFT)-calculated spectra for electronic environment validation.
- Replicating analyses under standardized conditions (e.g., solvent, temperature) to minimize experimental variability .
Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties, and how should data be interpreted?
Key techniques include:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for stability and melting point determination.
- UV-Vis spectroscopy to assess electronic transitions and solubility in varying solvents.
- X-ray crystallography for definitive solid-state structure confirmation.
Ensure raw data is processed using validated software (e.g., Gaussian for spectral simulations) and cross-referenced with literature benchmarks .
Advanced: How should researchers design experiments to investigate this compound’s reactivity under catalytic conditions?
Adopt a hypothesis-driven approach:
- Formulate testable hypotheses (e.g., "Fluorine substitution enhances electrophilic aromatic substitution rates").
- Use kinetic studies (e.g., time-resolved IR spectroscopy) to track intermediate formation.
- Include control experiments with non-fluorinated analogs to isolate substituent effects.
Document methodologies in detail to enable replication, per journal guidelines for supplementary materials .
Basic: What challenges arise during the purification of this compound, and what strategies mitigate these issues?
Common challenges include low yields due to fluorine’s electron-withdrawing effects and byproduct formation. Mitigate via:
- Gradient elution in flash chromatography to separate polar byproducts.
- Recrystallization in fluorophobic solvents (e.g., hexane/ethyl acetate mixtures).
- Validate purity using tandem MS/MS to detect trace impurities .
Advanced: How can computational methods enhance mechanistic studies of this compound’s biological or chemical interactions?
Integrate molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to predict binding affinities and conformational stability. Cross-validate computational results with experimental assays (e.g., isothermal titration calorimetry) to reconcile discrepancies. Use DFT to map reaction pathways and transition states, ensuring basis sets account for fluorine’s electronegativity .
Basic: What experimental protocols ensure reliable assessment of this compound’s stability under varying environmental conditions?
Design accelerated stability studies:
- Expose samples to controlled humidity (e.g., 75% RH), temperature (40°C), and light (ICH Q1B guidelines).
- Monitor degradation via HPLC-UV at regular intervals.
- Apply Arrhenius kinetics to extrapolate shelf-life predictions. Report uncertainties arising from instrumental limits (e.g., detector sensitivity) .
Advanced: How can researchers address reproducibility issues in this compound’s reported bioactivity data?
- Replicate studies using identical cell lines/populations (e.g., ATCC-certified HepG2 cells) and assay protocols (e.g., MTT vs. resazurin).
- Perform meta-analyses to identify confounding variables (e.g., solvent choice, incubation time).
- Publish raw datasets and statistical code to enhance transparency, aligning with FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
